molecular formula C15H13N3O2 B6043463 4-(furan-2-yl)-N-(4-methoxyphenyl)pyrimidin-2-amine

4-(furan-2-yl)-N-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6043463
M. Wt: 267.28 g/mol
InChI Key: BDMNVSUUVUANCR-UHFFFAOYSA-N
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Description

4-(furan-2-yl)-N-(4-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a furan ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)-N-(4-methoxyphenyl)pyrimidin-2-amine typically involves the condensation of 2-aminopyrimidine with 2-furyl and 4-methoxyphenyl derivatives. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-yl)-N-(4-methoxyphenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-(furan-2-yl)-N-(4-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)-N-(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(furan-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine
  • 4-(furan-2-yl)-N-(4-hydroxyphenyl)pyrimidin-2-amine
  • 4-(furan-2-yl)-N-(4-chlorophenyl)pyrimidin-2-amine

Uniqueness

4-(furan-2-yl)-N-(4-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of both a furan ring and a methoxyphenyl group, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(furan-2-yl)-N-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-19-12-6-4-11(5-7-12)17-15-16-9-8-13(18-15)14-3-2-10-20-14/h2-10H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMNVSUUVUANCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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